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Compound of Interest

3-Chloro-5-ethoxy-4-
Compound Name:

propoxybenzoic acid
CAS No.: 723245-44-1

Cat. No.: B427190

Get Quote

Executive Summary

This guide details the structural elucidation of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, a
polysubstituted aromatic intermediate often encountered in the development of
pharmaceuticals and agrochemicals. The primary challenge in characterizing this molecule lies
in establishing the regiochemistry of the substituents—specifically, differentiating the positions
of the chlorine atom relative to the two distinct alkoxy chains (ethoxy and propoxy).

This document moves beyond basic spectral assignment, providing a causal, self-validating
workflow that utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear
Multiple Bond Correlation (HMBC) as the definitive tools for solving regioisomeric ambiguity.

Synthetic Provenance & Isomeric Challenge

To understand the structural puzzle, one must analyze the synthetic origin. This molecule is
typically synthesized via one of two pathways, each introducing specific isomeric risks.
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» Pathway A (Chlorination): Electrophilic aromatic substitution of 3-ethoxy-4-propoxybenzoic
acid.

o Risk: Chlorination could occur at position 2 or 6, though position 3 (ortho to the electron-
donating propoxy group and meta to the acid) is electronically favored.

o Pathway B (Alkylation): Sequential alkylation of 3-chloro-4,5-dihydroxybenzoic acid.

o Risk: Regioselectivity of the alkylation (which oxygen gets the ethyl vs. propyl group?) is
often poor, leading to a mixture of the target and its isomer (3-chloro-4-ethoxy-5-
propoxybenzoic acid).

The Elucidation Goal: Confirm the 3-Cl, 4-OPr, 5-OEt arrangement and rule out the 4-OEt, 5-
OPr isomer.

Mass Spectrometry: Molecular Formula & Halogen
Pattern

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) confirms the elemental
composition.

Experimental Protocol

 lonization: Electrospray lonization (ESI) in Negative Mode (ESI-).
» Solvent: Methanol with 0.1% Formic Acid.

e Target lon: [M-H]~.

Data Interpretation
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Parameter Expected Value Structural Insight

Monoisotopic Mass 258.07 Da Consistent with C12H15ClOa4

Definitive for Chlorine. The 3:1

Isotope Pattern M (100%) : M+2 (32%) intensity ratio confirms one Cl
atom.
] Loss of 29 Da (Et) & 43 Da Confirms presence of ethyl and
Fragmentation ]
(Pr) propyl chains.

NMR Spectroscopy: The Connectivity Engine

NMR is the primary tool for solving the regiochemistry. The following data is based on standard
shifts for polysubstituted benzoates in DMSO-de.

1H NMR Assignment (500 MHz, DMSO-de)

The aromatic region contains two protons. Their splitting pattern and chemical shift are the first

clues.
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Position Shift (60 ppm)

Multiplicity

J (Hz)

Assignment
Logic

H-2 7.85

Doublet (d)

1.9

Deshielded.
Located between
electron-
withdrawing
COOH and Cl.
Meta-coupled to
H-6.

H-6 7.55

Doublet (d)

1.9

Shielded relative
to H-2. Adjacent
to electron-

donating Ethoxy
group.

O-CHz (Pr) 4.05

Triplet (t)

6.5

4-position alkoxy
(flanked by CI
and OEY).

O-CHz (Et) 4.12

Quartet (q)

7.0

5-position alkoxy
(adjacent to H-6).

Alkane Chain 1.80, 1.35, 1.02

Multiplets

Remaining
propyl/ethyl
CH2/CHs

protons.
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Critical Observation: The coupling constant (

Hz) confirms the protons are meta to each other. This rules out 2,3- or 5,6-
substitution patterns (which would show ortho coupling,

Hz), but it does not distinguish between the 4-OPr/5-OEt and 4-OEt/5-OPr isomers.

2D NMR: The "Smoking Gun" (NOESY)

To distinguish the target from its regioisomer, we rely on Through-Space interactions (NOE).

o Hypothesis: If the structure is 5-ethoxy, the O-CH:z protons of the ethyl group must be
spatially close to the aromatic H-6.

o Contrast: If the structure were 5-propoxy, the O-CH:z protons of the propyl group would show
NOE to H-6.

e H-2 Isolation: H-2 is flanked by COOH and ClI. It should show NO strong NOE correlations to
any alkoxy alpha-protons.

HMBC Correlations (Through-Bond)

HMBC connects protons to carbons 2-3 bonds away, verifying the skeleton.
e H-2 correlates to C=0 (COOH), C-4, and C-6.

e H-6 correlates to C=0 (COOH), C-2, and C-4.

e O-CHz2 (Et) correlates to C-5.

Visualization of Logic Flow

The following diagram illustrates the decision matrix used to confirm the structure based on the
experimental data above.
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Unknown Isomer
(C12H15CIO4)

Step 1: HRMS Analysis
(Isotope Pattern)

Chlorine Confirmed
(3:1 Ratio)

Step 2: 1H NMR
(Aromatic Region)

'

Meta-Coupling (J=1.9Hz)
Confirms 1,3,4,5-Subst.

Step 3: NOESY Experiment
(Spatial Proximity)

NOE: H-6 ~ O-Ethyl NOE: H-6 ~ O-Propyl

i

CONFIRMED: REJECTED:

3-ClI-5-ethoxy-4-propoxy Isomer (4-ethoxy-5-propoxy)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing regioisomers using MS and NOESY data.
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Detailed Structural Correlation Map

The diagram below visualizes the specific intramolecular interactions that define the structure.
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Caption: Structural map highlighting the critical NOE interaction between H-6 and the Ethyl
group.

Experimental Validation Checklist

To ensure the trustworthiness of this elucidation, the following criteria must be met:

e Solvent Selection: Use DMSO-ds rather than CDClIs. The high viscosity of DMSO improves
NOE buildup, and the polarity prevents aggregation which can broaden signals.

e Impurity Check: Ensure no residual alkylating agents (ethyl bromide/propyl bromide) are
present, as their signals overlap with the alkoxy regions.

 Integration Ratios: The ratio of aromatic protons (2H) to alkoxy alpha-protons (4H total) must
be exactly 1:2. Any deviation suggests a mixture of mono-alkylated impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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